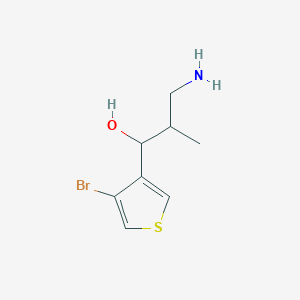
3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol: is an organic compound that features a brominated thiophene ring, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated thiophene is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the brominated thiophene ring or the amino group, leading to various reduced derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives or amines.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology:
Biochemical Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules or materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring and amino group can participate in various binding interactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
- 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one
- 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol
Uniqueness:
- Structural Features: The presence of a hydroxyl group and a methyl group on the propan-1-ol moiety distinguishes it from other similar compounds.
- Reactivity: The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart from other brominated thiophene derivatives.
Propiedades
Fórmula molecular |
C8H12BrNOS |
|---|---|
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
3-amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-5(2-10)8(11)6-3-12-4-7(6)9/h3-5,8,11H,2,10H2,1H3 |
Clave InChI |
XLMYUCDVZKNSDH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CSC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
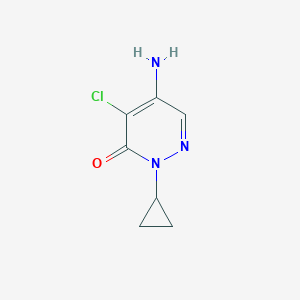
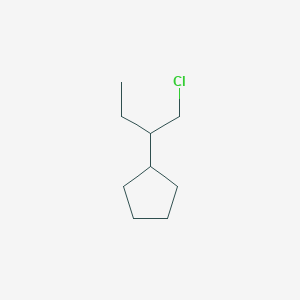
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
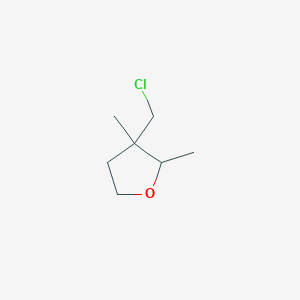
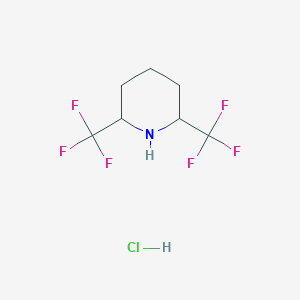
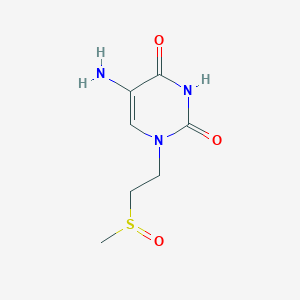

![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)

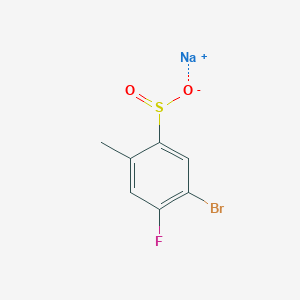
![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)
